1-(2-Iodoethyl)adamantane
Overview
Description
1-(2-Iodoethyl)adamantane is a synthetic organic compound belonging to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity. These compounds have found applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodoethyl)adamantane typically involves the iodination of an adamantane derivative. One common method is the reaction of 1-adamantylmethanol with iodine and phosphorus trichloride in the presence of a base. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodoethyl)adamantane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium cyanide, or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of new adamantane derivatives with different functional groups.
Oxidation: Formation of adamantane alcohols or ketones.
Reduction: Formation of adamantane hydrocarbons.
Scientific Research Applications
Chemistry
1-(2-Iodoethyl)adamantane is used as an intermediate in organic synthesis, particularly in the preparation of other adamantane derivatives.
Biology
In biological research, adamantane derivatives are studied for their potential antiviral and antibacterial properties.
Medicine
Adamantane derivatives, including this compound, are investigated for their potential use in drug development, particularly for antiviral drugs.
Industry
In the industrial sector, adamantane derivatives are used in the production of advanced materials, such as polymers and coatings, due to their stability and rigidity.
Mechanism of Action
The mechanism of action of 1-(2-Iodoethyl)adamantane depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as viral proteins or bacterial enzymes, to exert its effects. The rigid structure of adamantane allows for strong binding interactions with these targets, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 1-Adamantylmethanol
- 1-Bromoadamantane
- 1-Adamantanecarboxylic acid
Uniqueness
1-(2-Iodoethyl)adamantane is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. Its rigid structure also imparts significant stability, making it useful in various applications.
Properties
Molecular Formula |
C12H19I |
---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
1-(2-iodoethyl)adamantane |
InChI |
InChI=1S/C12H19I/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 |
InChI Key |
NIVVVTFIOJWQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCI |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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